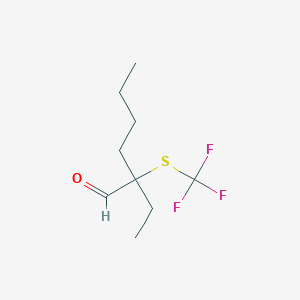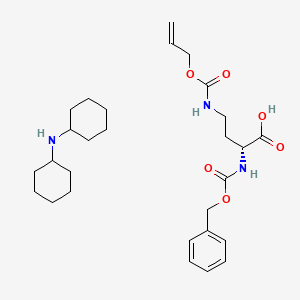
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate is a chemical compound with the molecular formula C6H6BF3LiNO3 and a molecular weight of 214.87 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a borate group with three hydroxyl groups. It is typically found as a white solid and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate involves several steps. One common method includes the reaction of 5-(trifluoromethyl)pyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction is typically carried out at room temperature and results in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced borate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the borate moiety play crucial roles in its reactivity and interactions. The compound can form complexes with various biomolecules, influencing their structure and function . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate can be compared with other similar compounds, such as:
Lithium (5-(trifluoromethyl)pyridin-2-yl)borate: This compound lacks the three hydroxyl groups present in this compound, resulting in different chemical properties and reactivity.
Lithium (5-(methyl)pyridin-2-yl)trihydroxyborate:
The uniqueness of this compound lies in its trifluoromethyl group and the presence of three hydroxyl groups, which contribute to its distinct chemical properties and wide range of applications .
Propriétés
IUPAC Name |
lithium;trihydroxy-[5-(trifluoromethyl)pyridin-2-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSRGRSSJXQDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C(F)(F)F)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Perfluoro-[2,3-bis(2-bromoethoxy)butane]](/img/structure/B6342541.png)












